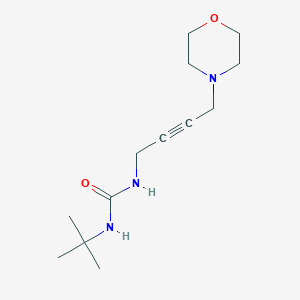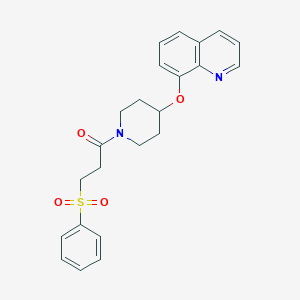
3-(Phenylsulfonyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Phenylsulfonyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PSQ and has a molecular formula of C26H26N2O4S. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for PSQ.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Ashok et al. (2014) explored the ultrasound- and microwave-assisted synthesis of various compounds similar to "3-(Phenylsulfonyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one," particularly focusing on (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones. These compounds were synthesized via the Claisen-Schmidt condensation under conditions of ultrasound and microwave irradiation. The study revealed that some of the synthesized compounds exhibited good antimicrobial activity against both bacterial and fungal strains, including Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, Aspergillus niger, and Candida metapsilosis (Ashok, D., Ganesh, A., Vijaya Lakshmi, B., & Ravi, S., 2014).
Molecular Docking and Pharmacological Properties
In another line of research, Desai et al. (2017) reported on the synthesis of novel compounds, including 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde derivatives. These compounds were characterized by various spectroscopic techniques and evaluated for their antimicrobial activity through in-silico molecular docking studies. The docking studies targeted DNA Gyrase A and N-myristoyltransferase, aiming to uncover potential antibacterial and antifungal activities. The study provided insights into the binding modes and interactions of these compounds with biological targets, demonstrating their potential as antimicrobial agents (Desai, N., Gurunathan, K., Adimule, P., Doyjide, A., Naveen, S., Lokanath, N., & Sreenivasa, S., 2017).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c26-22(13-17-30(27,28)20-8-2-1-3-9-20)25-15-11-19(12-16-25)29-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUIUYVCJQNSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2710511.png)
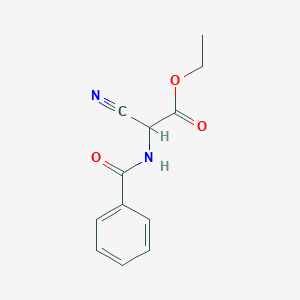
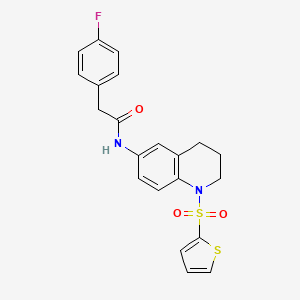
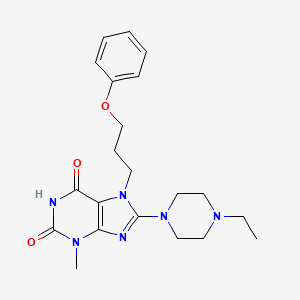
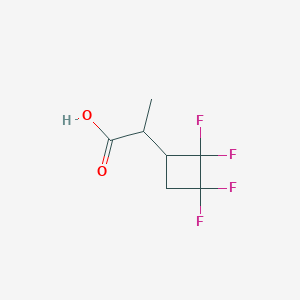
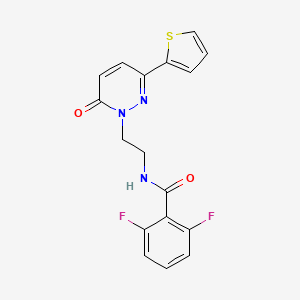
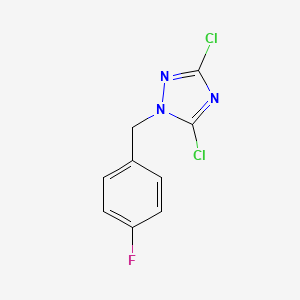
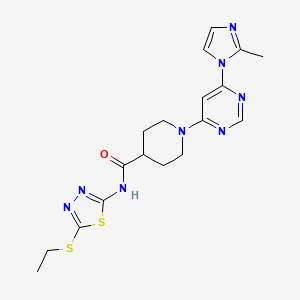
![N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2710525.png)
![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2710526.png)
![2-Azaspiro[4.5]decane-3,4-dione](/img/structure/B2710529.png)

